molecular formula C23H21N5O2S B2508001 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 896300-84-8

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2508001
CAS No.: 896300-84-8
M. Wt: 431.51
InChI Key: REOIWCMOZSVYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a thioether-linked 4-(1H-imidazol-1-yl)phenyl group and an N-(2-methoxybenzyl)acetamide moiety. Its molecular formula is C₂₃H₂₀N₅O₂S (based on structural analogs in ), with a molecular weight of approximately 445.5 g/mol.

Properties

IUPAC Name

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-30-21-5-3-2-4-18(21)14-25-22(29)15-31-23-11-10-20(26-27-23)17-6-8-19(9-7-17)28-13-12-24-16-28/h2-13,16H,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOIWCMOZSVYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H21N5O2SC_{20}H_{21}N_{5}O_{2}S, with a molecular weight of approximately 379.5 g/mol. Its structure includes an imidazole ring, pyridazine moiety, and a methoxybenzyl group, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the pyridazine component may interact with nucleic acids or proteins. These interactions modulate various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. For instance, certain analogs have shown 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against this pathogen . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that many derivatives are non-toxic at therapeutic concentrations. This is crucial for their development as potential drug candidates, suggesting a favorable safety profile .

Case Studies

  • Anti-Tubercular Activity : A series of compounds related to 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide were synthesized and evaluated for their anti-tubercular properties. Among them, five compounds exhibited significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM .
  • Inhibitory Potency : In a comparative study against Saccharomyces cerevisiae α-glucosidase, various derivatives demonstrated IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM, indicating their potential as glycemic control agents in diabetes management .

Research Findings Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity Target IC50/IC90 Values Notes
Anti-TubercularMycobacterium tuberculosisIC50: 1.35 - 2.18 μMSignificant activity observed
CytotoxicityHEK-293 cellsNon-toxic at therapeutic levelsFavorable safety profile
Enzyme Inhibitionα-glucosidaseIC50: 50.0 - 268.25 μMPotential for diabetes treatment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares a pyridazine-thioacetamide backbone with analogs but differs in substituent groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₂₃H₂₀N₅O₂S 2-Methoxybenzyl, Imidazolylphenyl ~445.5 High lipophilicity
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C₃₀H₂₂BrN₇O₂S Bromophenyl-thiazole, Benzodiazole 648.5 Enhanced halogen-mediated binding
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide C₂₃H₁₉N₅O₃S Benzo[d][1,3]dioxole 445.5 Improved electron-rich aromatic system
2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide C₂₁H₁₇N₅OS Cyano, Methylthio-pyrazole 379.4 Enhanced electrophilicity

Q & A

Basic: What are the key steps and methodologies for synthesizing this compound?

Answer:
The synthesis involves a multi-step process:

Intermediate Preparation : Synthesis of imidazole and pyridazine intermediates via nucleophilic substitution or cyclization reactions .

Coupling Reactions : Thioether bond formation between intermediates using coupling agents (e.g., EDCI/HOBt) in solvents like DMF or dichloromethane .

Acylation : Reaction with 2-methoxybenzylamine under basic conditions (e.g., triethylamine) to form the acetamide moiety .

Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensure purity .
Critical Parameters : Temperature control (40–80°C), anhydrous conditions, and stoichiometric ratios are optimized to achieve yields >70% .

Basic: What analytical techniques are used to confirm the compound’s structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify proton environments and carbon frameworks, with aromatic protons typically resonating at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 450.12) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (thioether C-S) validate functional groups .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (<0.4% deviation) .

Basic: How is the compound’s biological activity evaluated in preliminary studies?

Answer:

  • Enzyme Inhibition Assays : Acetylcholinesterase (AChE) inhibition is measured via Ellman’s method, monitoring thiocholine production at 412 nm .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists) quantify affinity for targets like GPCRs .
  • Cell-Based Assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

Analog Synthesis : Introduce substituents at the pyridazine (e.g., electron-withdrawing groups) or benzylamide (e.g., halogenated moieties) positions .

Activity Profiling : Test analogs against a panel of enzymes/receptors (e.g., kinase selectivity screens) .

Statistical Analysis : Use multivariate regression or ANOVA to correlate substituent properties (logP, Hammett constants) with IC50_{50} values .

Co-crystallization : X-ray crystallography with target enzymes (e.g., AChE) identifies critical binding interactions .

Advanced: How can conflicting data on synthesis yields or reaction conditions be resolved?

Answer:

  • Systematic Replication : Vary parameters (solvent polarity, catalyst loading) while monitoring via TLC/HPLC .
  • Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., temperature × solvent) .
  • Cross-Validation : Compare results with literature protocols for analogous thioether-acetamide syntheses .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., AChE catalytic triad) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity or redox behavior .

Advanced: How can reaction conditions be optimized to enhance yield and scalability?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) for coupling efficiency .
  • Catalyst Optimization : Evaluate bases (e.g., K2_2CO3_3 vs. Et3_3N) for acylation step kinetics .
  • Flow Chemistry : Scale continuous-flow synthesis to improve heat/mass transfer and reduce side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.